

TP-5801 TFA: A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: TP-5801 TFA

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This guide offers an in-depth comparison of the kinase selectivity profile of TP-5801 trifluoroacetate (TFA), a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1. By presenting comprehensive experimental data, detailed protocols, and a visual representation of the relevant signaling pathway, this document aims to provide an objective resource for evaluating TP-5801's performance against other kinases.

High Selectivity Profile of TP-5801 TFA

TP-5801 demonstrates remarkable potency and selectivity for its primary target, TNK1 (Thirty-eight-Negative Kinase 1), with a reported half-maximal inhibitory concentration (IC₅₀) of 1.40 nM.^{[1][2][3]} An in-vitro kinase screen reveals a high degree of selectivity for TNK1. The compound exhibits significantly lower inhibitory activity against a panel of other kinases, underscoring its focused mechanism of action.

Kinase Inhibition Profile of TP-5801

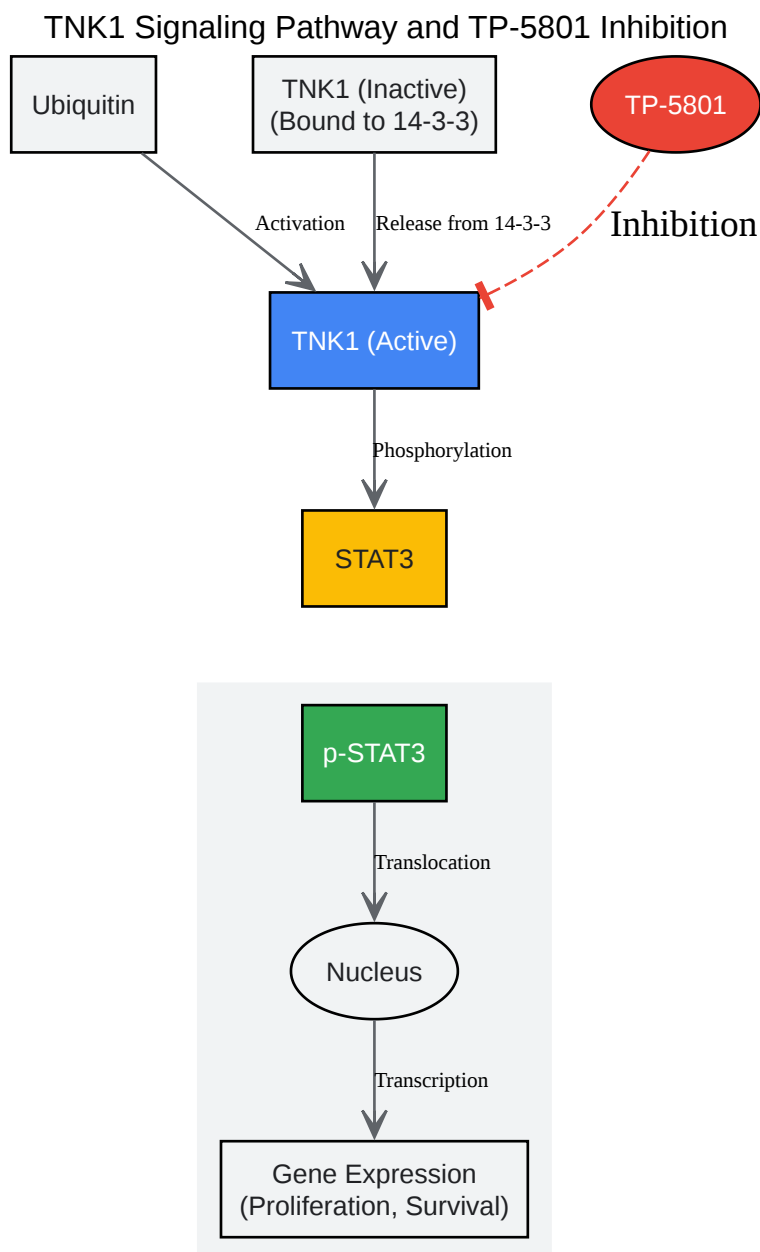
| Target Kinase | IC50 (nM) | Reference |
|----------------|-------------------------|-----------|
| TNK1 | 1.40 | [1][2][3] |
| Aurora A | 5380 | [4] |
| ACK1 (TNK2) | Significantly Inhibited | [4] |
| AAK1 | Modestly Inhibited | [4] |
| GAK | Modestly Inhibited* | [4] |
| Other Kinase 1 | >10000 | [4] |
| Other Kinase 2 | >10000 | [4] |
| Other Kinase 3 | >10000 | [4] |

% Inhibition at 0.3 μ M was reported as significant for ACK1 and modest for AAK1 and GAK, precise IC50 values were not provided in the source.

Mechanism of Action: Targeting the TNK1 Signaling Pathway

TP-5801 exerts its therapeutic effects by binding to the ATP-binding pocket of the TNK1 enzyme, thereby inhibiting its catalytic activity.[2] This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival. A key downstream effector of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] By preventing the phosphorylation of STAT3, TP-5801 effectively downregulates the expression of STAT3 target genes involved in cell cycle progression and survival.[5][6]

The activity of TNK1 itself is tightly regulated through interactions with 14-3-3 proteins, which maintain it in an inactive state, and ubiquitin, which promotes its activation.[5][6][7] TP-5801's inhibition of TNK1 interferes with this signaling axis.



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TNK1 Signaling Pathway and TP-5801 Inhibition

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TP-5801 against a panel of kinases.

Materials:

- Recombinant human kinase enzymes
- TP-5801 (serially diluted)
- ATP
- Specific kinase substrate (e.g., synthetic peptide)
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
- 96-well or 384-well plates

Procedure:

- **Compound Dilution:** Prepare serial dilutions of TP-5801 in DMSO and then further dilute in the kinase assay buffer.
- **Reaction Setup:** Add the recombinant kinase enzyme to the wells of the assay plate, followed by the diluted TP-5801.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
- **Signal Detection:** Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.

- Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Plot the percent inhibition against the logarithm of the TP-5801 concentration and determine the IC50 value using a non-linear regression curve fit.[\[8\]](#)[\[9\]](#)

Cellular Proliferation Assay

Objective: To assess the effect of TP-5801 on the proliferation of cancer cell lines.

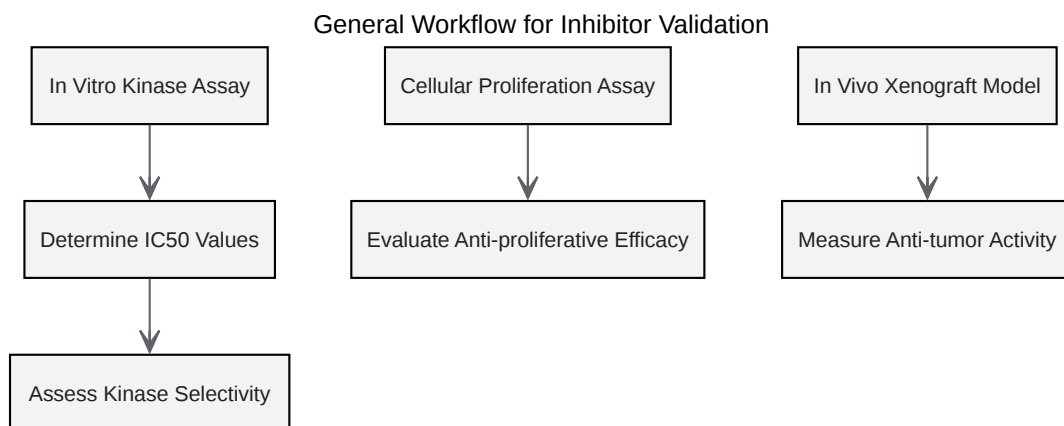
Materials:

- Cancer cell lines (e.g., TNK1-dependent and non-dependent lines)
- Cell culture medium and supplements
- TP-5801 (serially diluted)
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well plates

Procedure:

- Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.
- Compound Addition: Add serial dilutions of TP-5801 to the wells.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
- Signal Detection: Measure the luminescent signal using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to a DMSO control. Plot the viability against the logarithm of the TP-5801 concentration to determine the IC50 value.[\[1\]](#)

Experimental Workflow



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General Workflow for Inhibitor Validation

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